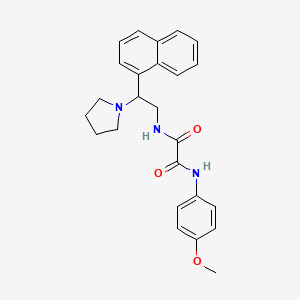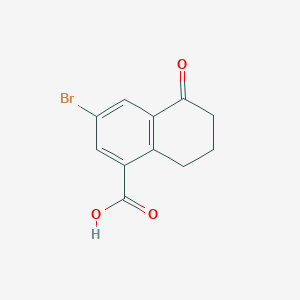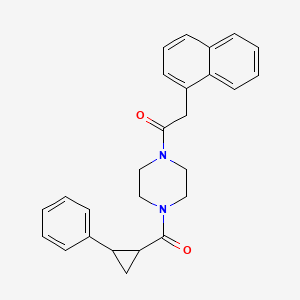
2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar naphthalene-based compounds often involves multiple steps, including alkylation, condensation, and cyclocondensation reactions. For example, the synthesis of naphthalen-2-yl acetate derivatives and their subsequent reactions have been detailed, providing insights into potential synthetic routes that could be adapted for the target compound (Ghareb et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been characterized using various analytical techniques, including FTIR, single crystal XRD, and NMR analyses. These studies offer a foundation for understanding the molecular structure of "2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone" and its electronic properties (Shruthi et al., 2019).
Chemical Reactions and Properties
Research on similar compounds has revealed a range of chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic aromatic substitutions. These reactions are crucial for functionalizing the naphthalene core and modifying the compound's properties for specific applications. The reactivity patterns observed provide insights into the chemical behavior and reactivity of the target compound (Park et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of similar naphthalene derivatives have been extensively studied. These properties are essential for determining the compound's applicability in various fields, such as materials science and pharmaceuticals (Verma & Singh, 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, play a critical role in the compound's applications. Studies on related compounds have provided valuable information on their electrochemical behavior, fluorescence, and antimicrobial activity, which can be extrapolated to understand the chemical properties of "this compound" (Williams et al., 2010).
Applications De Recherche Scientifique
Synthesis and Molecular Modeling
A study described the synthesis, pharmacological evaluation, and molecular modeling of novel naphthalen-2-yl acetate derivatives, showcasing their potential as anticonvulsant agents. These compounds were tested in vivo for their ability to delay strychnine-induced seizures, with some showing significant activity, indicating CNS depressant activity via modulation of the benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).
Antipsychotic Agents
Research into (piperazin-1-yl-phenyl)-arylsulfonamides, which are structurally related to the query compound, identified them as having high affinities for serotonin receptors, suggesting their potential as atypical antipsychotic agents. One derivative, in particular, exhibited high affinity towards 5-HT(2C) and 5-HT(6) receptors with antagonistic activity, highlighting its significance in neuroscience (Park et al., 2010).
Material Science Applications
A novel multifunctional ligand precursor, synthesized by chemo-selective reaction and characterized prior to use, led to the efficient synthesis of mononuclear transition metal dithiocarbamate complexes. These complexes exhibited medium to very strong fluorescence emission bands and showed strong antimicrobial activity against several pathogen microorganisms, indicating their potential in material science and biomedical applications (Verma & Singh, 2015).
Chemical Synthesis Techniques
The synthesis of polybenzoquinazolines via an intramolecular dehydration of photocyclization from intermediates derived from the compound highlights innovative synthetic routes in organic chemistry. This method offers advantages such as being catalyst-free and producing only water as a by-product, demonstrating its efficiency and environmental friendliness (Wei et al., 2016).
Propriétés
IUPAC Name |
2-naphthalen-1-yl-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c29-25(17-21-11-6-10-19-9-4-5-12-22(19)21)27-13-15-28(16-14-27)26(30)24-18-23(24)20-7-2-1-3-8-20/h1-12,23-24H,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAKSBAZODUTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC3=CC=CC=C32)C(=O)C4CC4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide](/img/structure/B2491376.png)

![1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491378.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2491380.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)
![2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2491384.png)

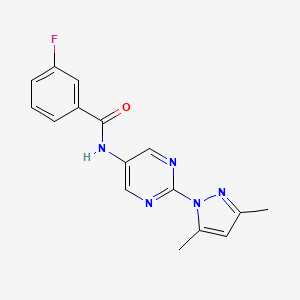

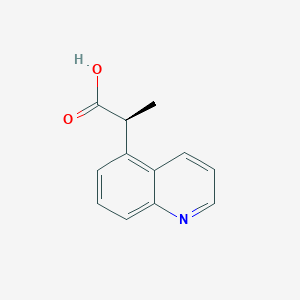

![3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491393.png)
